molecular formula C5H10F3N B12215818 3-Fluoro-2,2-bis(fluoromethyl)propanamine

3-Fluoro-2,2-bis(fluoromethyl)propanamine

Cat. No.: B12215818
M. Wt: 141.13 g/mol
InChI Key: VOPIBQFDTDCYSO-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-bis(fluoromethyl)propanamine is a fluorinated organic compound characterized by the presence of three fluorine atoms attached to a propanamine backbone. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorinating agent such as Selectfluor® is used to replace hydrogen atoms with fluorine atoms under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 3-Fluoro-2,2-bis(fluoromethyl)propanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-bis(fluoromethyl)propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Selectfluor® in acetonitrile.

Major Products Formed

Scientific Research Applications

3-Fluoro-2,2-bis(fluoromethyl)propanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-bis(fluoromethyl)propanamine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2,2-bis(fluoromethyl)propanamine is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

3-fluoro-2,2-bis(fluoromethyl)propan-1-amine

InChI

InChI=1S/C5H10F3N/c6-1-5(2-7,3-8)4-9/h1-4,9H2

InChI Key

VOPIBQFDTDCYSO-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)(CF)CF)N

Origin of Product

United States

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